molecular formula C9H11N5O B2827665 2-amino-4-(2-ethyl-2H-tetrazol-5-yl)phenol CAS No. 1020046-27-8

2-amino-4-(2-ethyl-2H-tetrazol-5-yl)phenol

Cat. No.: B2827665
CAS No.: 1020046-27-8
M. Wt: 205.221
InChI Key: DBVUXTTZDQFKLV-UHFFFAOYSA-N
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Description

“2-amino-4-(2-ethyl-2H-tetrazol-5-yl)phenol” is a chemical compound with the molecular formula C9H11N5O and a molecular weight of 205.22 . It is used in various chemical reactions and has potential applications in different fields .


Synthesis Analysis

The synthesis of compounds similar to “this compound” involves various chemical reactions. For instance, a series of 4- [ {2′- (2H-Tetrazol-5-yl)- [1,1′-biphenyl]-4-yl)methyl} (2-R-2-oxoethyl)amino]benzoic acid derivatives was synthesized . The synthesis process involves the use of diazotization and other chemical reactions .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 9 carbon atoms, 11 hydrogen atoms, 5 nitrogen atoms, and 1 oxygen atom . The InChI code for this compound is 1S/C9H11N5O/c .


Chemical Reactions Analysis

“this compound” can participate in various chemical reactions. For example, it can undergo nucleophilic aromatic substitution reactions . It can also be involved in the synthesis of new compounds with potential biological activities .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density of 1.48±0.1 g/cm3 and a boiling point of 443.7±55.0 °C . The melting point and flash point are not available .

Scientific Research Applications

Synthesis and Characterization of Complexes

The synthesis of mono- and bis-tetrazolato complexes of Ni(II), Pt(II), and Cu(II) demonstrates the utility of 2-amino-4-(2-ethyl-2H-tetrazol-5-yl)phenol in forming new chemical complexes. These complexes were synthesized via 1,3-dipolar cycloadditions, showcasing the compound's reactivity and potential in creating novel materials with possible catalytic, magnetic, or electronic properties (Mukhopadhyay et al., 2009).

Fluorescence Derivatization Reagent

2-Amino-4,5-ethylenedioxyphenol, a compound closely related to the one , has been used as a fluorescence derivatization reagent for aromatic aldehydes in liquid chromatography. This application underlines the potential of this compound in analytical chemistry, particularly in enhancing detection sensitivities and selectivities for specific compounds in complex mixtures (Nohta et al., 1994).

Antibacterial Properties

The compound has also been implicated in the synthesis and structural characterization of derivatives with significant antibacterial properties. This highlights its potential role in developing new antimicrobial agents, which is crucial in the fight against resistant bacterial strains (Kakanejadifard et al., 2013).

Photo-Physical Characteristics

The synthesis and study of ESIPT (Excited State Intramolecular Proton Transfer) inspired fluorescent derivatives further showcase the application of this compound in developing new photoluminescent materials. These materials have applications in sensors, organic light-emitting diodes (OLEDs), and fluorescence microscopy (Padalkar et al., 2011).

Synthesis of Novel Aromatic Polyimides

Further research into the synthesis of novel aromatic polyimides using diamines derived from compounds like this compound underlines its importance in polymer science. These polyimides are key materials in various high-performance applications due to their exceptional thermal stability, mechanical properties, and electrical insulating capabilities (Butt et al., 2005).

Future Directions

The future directions for “2-amino-4-(2-ethyl-2H-tetrazol-5-yl)phenol” could involve further exploration of its potential applications in various fields. This could include more detailed studies on its chemical reactions, synthesis processes, and potential biological activities .

Properties

IUPAC Name

2-amino-4-(2-ethyltetrazol-5-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O/c1-2-14-12-9(11-13-14)6-3-4-8(15)7(10)5-6/h3-5,15H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBVUXTTZDQFKLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1N=C(N=N1)C2=CC(=C(C=C2)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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